molecular formula C11H12O2 B2798518 6-Ethylchroman-4-one CAS No. 672904-14-2

6-Ethylchroman-4-one

Cat. No.: B2798518
CAS No.: 672904-14-2
M. Wt: 176.215
InChI Key: RIOPQFHGBYBLIQ-UHFFFAOYSA-N
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Description

6-Ethylchroman-4-one: is an organic compound belonging to the class of chromanones, which are oxygen-containing heterocycles The structure of this compound consists of a benzene ring fused to a dihydropyran ring with an ethyl group attached at the sixth position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylchroman-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-ethylphenol with ethyl acetoacetate in the presence of a strong acid catalyst can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions to form the chromanone ring system.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, forming 6-ethylchromanol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of 6-ethylchromanol.

    Substitution: Formation of various substituted chromanones with different functional groups.

Scientific Research Applications

6-Ethylchroman-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research on this compound derivatives has shown promise in developing new drugs for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    Chroman-4-one: Lacks the ethyl group at the sixth position but shares the core structure.

    6-Methylchroman-4-one: Has a methyl group instead of an ethyl group at the sixth position.

    6-Phenylchroman-4-one: Contains a phenyl group at the sixth position.

Uniqueness: 6-Ethylchroman-4-one is unique due to the presence of the ethyl group at the sixth position, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

6-ethyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOPQFHGBYBLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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